N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]acetamide
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Overview
Description
N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzimidazole ring fused to a pentyl chain and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with a suitable alkyl halide, such as 1-bromopentane, in the presence of a base like potassium carbonate.
Acetylation: The resulting N-alkylated benzimidazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the acetamide group.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes by binding to their active sites or allosteric sites, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
Benzimidazole Acetamide: A derivative with an acetamide group attached to the benzimidazole ring.
Uniqueness
The uniqueness of N-[5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE lies in its specific structure, which combines the benzimidazole ring with a pentyl chain and an acetamide group. This unique combination of functional groups can confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[5-(1-methylbenzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C15H21N3O/c1-12(19)16-11-7-3-4-10-15-17-13-8-5-6-9-14(13)18(15)2/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,19) |
InChI Key |
YWAHFFCWCCDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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